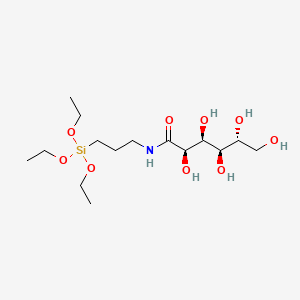

N-(3-トリエトキシシリルプロピル)グルコンアミド

説明

N-(3-triethoxysilylpropyl)gluconamide is an organic compound with the molecular formula C15H33NO9Si. It is known for its multifunctional properties and is often used in organic synthesis and materials science. This compound is characterized by its ability to modify the surface of various materials, enhancing properties such as wettability, wear resistance, and adhesion .

科学的研究の応用

Materials Science

1.1. Surface Modification

N-(3-triethoxysilylpropyl)gluconamide is utilized for modifying surfaces to enhance their hydrophilicity or hydrophobicity. For instance, it has been incorporated into silica nanocomposites to create surfaces with tunable wettability. The sol-gel process involving this compound allows for the formation of fluorinated oligomeric silica nanocomposites that exhibit superhydrophobic or superhydrophilic characteristics depending on the concentration of the silane used during synthesis .

Table 1: Wettability Characteristics of Modified Surfaces

| Silane Concentration (mg) | Contact Angle (Water) | Contact Angle (Dodecane) | Wettability Type |

|---|---|---|---|

| 10 | 180° | 46° | Superhydrophobic |

| 170 | 112° | 56° | Oleophobic |

| >170 | 0° | - | Superhydrophilic |

1.2. Nanocomposite Development

The compound has been pivotal in developing magnetic mesoporous silica materials for biochemical applications. For example, Fe₃O₄@mSiO₂-TSG composites demonstrated high sensitivity and selectivity for glycopeptides, with a maximum adsorption capacity of 160 mg/g. These materials can be reused multiple times without significant loss of efficacy .

Nanotechnology

2.1. Nanochannel Functionalization

In nanoelectronics, N-(3-triethoxysilylpropyl)gluconamide is used to functionalize nanochannels for enhanced iontronic properties. The creation of gluconamide-decorated nanochannels allows for selective binding and reversible switching between different states upon exposure to specific ions like borate and fructose . This technology holds promise for applications in sensing and drug delivery systems.

Case Study: Borate-Driven Ionic Rectifiers

A study demonstrated the use of gluconamide-decorated nanochannels that exhibited unique iontronic responses when interacting with borate ions, showcasing the potential for advanced sensor technologies .

Biochemical Applications

3.1. Drug Delivery Systems

The incorporation of N-(3-triethoxysilylpropyl)gluconamide into drug delivery systems enhances biocompatibility and targeted delivery capabilities. Its ability to modify surface properties can facilitate better interaction with biological tissues, improving the efficacy of therapeutic agents.

3.2. Glycopeptide Enrichment

The compound has been effectively used in enriching glycopeptides from complex biological samples, which is crucial for proteomics studies. The high selectivity and sensitivity of modified silica materials enable the detection of low-abundance glycopeptides, which are often critical biomarkers in disease diagnostics .

作用機序

N-(3-triethoxysilylpropyl)gluconamide, also known as (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-(3-(triethoxysilyl)propyl)hexanamide, is a multifunctional compound with potential applications in organic synthesis and material science .

Target of Action

It’s known that the compound is often used in organic synthesis as an intermediate for the production of other compounds, such as polymers, high molecular weight materials, and surfactants .

Mode of Action

It’s known to be used to modify various material surfaces, improving properties such as wettability, wear resistance, and adhesion .

Biochemical Pathways

It’s used in the synthesis of functional polymer materials, microcapsules, and coatings .

Pharmacokinetics

It’s known that the compound is sensitive to water and protic solvents, reacting rapidly with moisture .

Result of Action

It’s known to be used in the synthesis of other compounds, such as polymers, high molecular weight materials, and surfactants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-triethoxysilylpropyl)gluconamide. It’s known to react rapidly with moisture, water, and protic solvents . Therefore, it should be stored under appropriate conditions (2-8°C) to maintain its stability .

準備方法

N-(3-triethoxysilylpropyl)gluconamide can be synthesized through several methods. One common method involves the reaction of 3-triethylestranol with trichlorosilane under alkaline conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.

化学反応の分析

N-(3-triethoxysilylpropyl)gluconamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can react with water or protic solvents, leading to hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

N-(3-triethoxysilylpropyl)gluconamide is unique due to its multifunctional properties and ability to modify surfaces. Similar compounds include other organosilanes such as N-(3-triethoxysilylpropyl)diethanolamine and N-(3-triethoxysilylpropyl)urea . These compounds also possess the ability to modify surfaces but may differ in their specific functional groups and reactivity. N-(3-triethoxysilylpropyl)gluconamide stands out due to its combination of hydroxyl and amide groups, which provide additional functionality and versatility in various applications.

生物活性

N-(3-Triethoxysilylpropyl)gluconamide (TEG) is a compound that has garnered attention in various fields, particularly in nanotechnology and biomedicine, due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of TEG, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₅H₃₃NO₉Si

- Molecular Weight : 399.51 g/mol

- CAS Number : 104275-58-3

TEG is characterized by its triethoxysilyl group, which allows it to form stable siloxane bonds with silica surfaces. This property is crucial for its application in drug delivery systems and nanocarrier technologies.

1. Drug Delivery Systems

TEG has been utilized in the development of mesoporous silica nanoparticles (MSNs) for controlled drug release. Research indicates that TEG can effectively modify the surface of MSNs, enhancing their capacity to encapsulate and release therapeutic agents in response to specific stimuli, such as enzymatic activity.

Case Study : A study demonstrated that TEG-capped MSNs could release camptothecin (CPT) in a controlled manner when exposed to amidase enzymes. The encapsulation efficiency was significantly enhanced by increasing the proportion of TEG used during synthesis, leading to improved drug delivery profiles in tumor cells like HeLa and MCF-7 .

2. Cell Viability and Toxicity Studies

In vitro studies have assessed the cytotoxic effects of TEG-functionalized nanoparticles on various cell lines. For instance, HeLa and MCF-7 cells treated with TEG-modified MSNs showed no significant toxicity at concentrations up to 200 µg/mL over a 24-hour period, as measured by WST-1 assays. This indicates that TEG can be safely used in biomedical applications without adversely affecting cell viability .

The biological activity of TEG can be attributed to its ability to interact with cellular components and facilitate the transport of drugs across cell membranes. The triethoxysilyl groups promote adhesion to silica surfaces, while the gluconamide moiety enhances biocompatibility and solubility.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₃₃NO₉Si |

| Molecular Weight | 399.51 g/mol |

| CAS Number | 104275-58-3 |

| Encapsulation Efficiency | Up to 80% |

| Cytotoxicity (HeLa Cells) | No significant toxicity at ≤200 µg/mL |

1. Nanofluidic Devices

Recent advancements have led to the incorporation of TEG in nanofluidic devices designed for selective ion transport. These devices utilize TEG's functionalization properties to create nanochannels that can switch between conductive states based on the presence of specific ions like borate .

2. Surface Functionalization

TEG has been shown to enhance the functionalization of silica surfaces, allowing for better adsorption of biomolecules and drugs. This property is essential for applications in biosensors and targeted therapy .

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFDUEXNZLUZGH-YIYPIFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733907 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104275-58-3 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。